(4-Nitro-2-(trifluoromethyl)phenyl)methanol
Description
Introduction and Chemical Identity
Nomenclature and Identification
IUPAC Naming Conventions
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, where the official IUPAC name is designated as [4-nitro-2-(trifluoromethyl)phenyl]methanol. This naming convention reflects the precise positioning of functional groups on the aromatic ring system, with the nitro group located at the para position (position 4) relative to the methanol substituent, and the trifluoromethyl group positioned ortho to the methanol group (position 2). The square bracket notation indicates that the methanol group is directly attached to the substituted phenyl ring system. The systematic naming approach ensures unambiguous identification of the compound's structure, distinguishing it from other positional isomers that might exist with different arrangements of the same functional groups.
The IUPAC nomenclature system provides clarity regarding the stereochemical and regiochemical aspects of the molecule. The use of "phenyl" rather than "benzene" in the name indicates that the aromatic ring is considered as a substituent bearing the methanol group. The numerical designations (4- and 2-) specify the exact positions of the nitro and trifluoromethyl groups respectively, using the methanol carbon attachment point as the reference position 1. This systematic approach eliminates ambiguity and ensures consistent identification across scientific literature and regulatory documentation.
Properties
IUPAC Name |
[4-nitro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXSMIURLXWUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694919 | |
| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859027-06-8 | |
| Record name | 4-Nitro-2-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859027-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Nitro-2-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4-Nitro-2-(trifluoromethyl)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that the compound has IC50 values of 22.09 µg/mL against A-549 lung adenocarcinoma cells and 6.40 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard drugs .
Table 1: Cytotoxicity Data of this compound
The mechanism of action appears to involve induction of apoptosis, characterized by morphological changes such as membrane blebbing and nuclear disintegration observed under inverted phase contrast microscopy .
Antioxidant Activity
In addition to its cytotoxic properties, this compound has been evaluated for its antioxidant activity. The compound showed significant scavenging activity against DPPH radicals, hydrogen peroxide, and nitric oxide, suggesting its potential as an antioxidant agent .
Table 2: Antioxidant Activity of this compound
| Assay Type | Activity (%) | Reference |
|---|---|---|
| DPPH Scavenging | High | |
| Hydrogen Peroxide Scavenging | Moderate | |
| Nitric Oxide Scavenging | Significant |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Molecular docking studies indicate that the compound binds effectively to proteins associated with cancer cell proliferation and oxidative stress modulation .
Case Studies
One notable study involved the synthesis of various derivatives of the compound, which were tested for their cytotoxic effects. The results indicated that modifications to the nitro and trifluoromethyl groups significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) 4-Nitro-3-(trifluoromethyl)phenol
- Structure: Nitro (para) and trifluoromethyl (meta) groups on a phenol ring.
- Key Differences: The hydroxyl (-OH) group replaces the hydroxymethyl (-CH₂OH) group, reducing steric bulk but increasing acidity (pKa ~10 for phenol vs. ~15 for benzyl alcohol). The trifluoromethyl group at meta (vs.
(b) (4-Fluoro-3-nitrophenyl)methanol
- Structure : Fluoro (para) and nitro (meta) groups on a benzyl alcohol.
- Key Differences :
Functional Group Variations
(a) 4-Nitro-2-(trifluoromethyl)benzonitrile
- Structure : Nitro (para), trifluoromethyl (ortho), and nitrile (-CN) groups.
- Key Differences :
(b) 4-Nitro-2-(trifluoromethyl)acetanilide
- Structure : Acetanilide (-NHCOCH₃) replaces the hydroxymethyl group.
- Key Differences: The acetanilide group introduces hydrogen-bonding capabilities and amide resonance, increasing thermal stability. Potential use in drug discovery as a bioisostere for carboxylic acids .
Substituent Effects on Physicochemical Properties
Q & A
Q. What are common synthetic routes for preparing (4-nitro-2-(trifluoromethyl)phenyl)methanol, and how can purification challenges be addressed?
The synthesis typically involves nitro group retention and alcohol functionalization. For example, starting from 1-chloro-4-nitro-2-trifluoromethylbenzene, hydrolysis under basic conditions (e.g., NaOH in ethanol) followed by reduction of intermediates may yield the target alcohol. Purification often requires column chromatography (e.g., silica gel with petroleum ether/ethyl acetate mixtures) due to polar byproducts . Challenges include low yields (~43% in similar syntheses), which may be improved by optimizing reaction time, temperature, or solvent polarity.
Q. How can the purity and structural integrity of this compound be verified?
Key techniques include:
- Chromatography : TLC or HPLC to assess purity.
- Spectroscopy :
- 1H/13C NMR to confirm the aromatic substitution pattern and alcohol proton.
- 19F NMR to verify trifluoromethyl group integrity (e.g., single peak at ~-60 ppm for CF3 groups in similar compounds) .
- IR for hydroxyl (~3200–3600 cm⁻¹) and nitro (~1520–1350 cm⁻¹) stretches.
- Mass spectrometry (ESI or EI-MS) for molecular ion confirmation.
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence reaction pathways in derivatization?
The nitro group is electron-withdrawing, directing electrophilic substitution to specific positions, while the trifluoromethyl group introduces steric hindrance. For example, attempts to esterify the alcohol may require activating agents (e.g., DCC/DMAP) to overcome reduced nucleophilicity. Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals .
Q. What contradictions exist in spectroscopic data for this compound, and how can they be resolved?
Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. For instance:
- 19F NMR : Splitting patterns may deviate due to coupling with adjacent protons. Referencing internal standards (e.g., CFCl3) ensures accuracy .
- 1H NMR : Broadening of the hydroxyl proton signal can be mitigated by deuterated solvents or derivatization (e.g., acetylation).
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Intermediate stabilization : Protect the alcohol group (e.g., as a silyl ether) during nitro-group manipulations .
- Catalytic optimization : Use Pd/C or Raney Ni for selective reductions, avoiding over-reduction of nitro groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. How can computational modeling guide the design of derivatives for biological activity studies?
- Docking studies : Predict binding affinity to target enzymes (e.g., oxidoreductases) by modeling interactions between the nitro/CF3 groups and active sites.
- ADMET profiling : Use QSAR models to estimate solubility, metabolic stability, and toxicity. Tools like SwissADME or AutoDock Vina are recommended .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., nitro compounds).
- Waste disposal : Segregate halogenated/nitro-containing waste for professional treatment .
Q. How can regioselectivity challenges in further functionalization be addressed?
- Directed ortho-metalation : Use directing groups (e.g., amides) to control substitution positions.
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products in nitro-group reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
